N-(2-(methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(2-methylsulfanylphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-7-9-12(10-8-11)21-19-15(18-20-21)16(22)17-13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGSAEYAQQPSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving the following key steps:
Formation of Tetrazole Ring: : This is typically achieved via the [3+2] cycloaddition reaction between azides and nitriles.
Coupling Reactions: : The tetrazole ring is then coupled with 2-(methylthio)phenyl and p-tolyl groups.
Industrial Production Methods
In an industrial setting, large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. The processes typically involve:
Temperature Control: : Maintaining specific temperature ranges to facilitate each reaction step.
Catalyst Use: : Employing catalysts to speed up the reactions.
Solvent Choice: : Using suitable solvents for each reaction to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : The sulfur atom in the 2-(methylthio)phenyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA) for oxidation.
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4) for reduction.
Solvents: : DMF, DMSO, and dichloromethane.
Major Products Formed
Oxidation of the sulfur leads to sulfoxide or sulfone compounds. Reduction may yield amine derivatives, and substitution reactions can introduce various functional groups into the tetrazole ring.
Scientific Research Applications
This compound finds applications in diverse fields, including:
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Used as a building block for synthesizing complex molecules.
Biology
Biomolecular Probes: : Serves as a precursor to molecules used in bioimaging and diagnostic assays.
Medicine
Pharmaceuticals: : The tetrazole moiety is a known pharmacophore, enhancing drug efficacy and bioavailability.
Industry
Agrochemicals: : Used in the synthesis of pesticides and herbicides.
Materials Science: : Component in high-performance polymers and materials.
Mechanism of Action
The effectiveness of this compound in various applications is primarily due to its ability to form stable complexes with metal ions and its bioisosteric properties. Its molecular targets often include:
Enzymes: : Inhibition or activation of enzymes by binding to the active sites.
Receptors: : Interaction with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Structural Features
Core Heterocycle and Substituents
The compound’s tetrazole core distinguishes it from thiazole, thiadiazole, or imidazole derivatives (Table 1). Key structural differences include:
- Tetrazole vs.
- Methylthio Group : The ortho-SMe substituent on the phenyl ring may enhance lipophilicity and steric bulk compared to chloro or methyl groups in compounds like N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide () .
- p-Tolyl Group : The para-methyl substitution on the aryl ring could reduce oxidative metabolism relative to unsubstituted phenyl groups, as seen in similar carboxamides .
Table 1: Structural Comparison of Selected Carboxamide Derivatives
Physicochemical Properties
- Lipophilicity : The methylthio and p-tolyl groups likely increase logP values relative to polar thiadiazole derivatives () but decrease it compared to chloro-substituted thiazoles () .
- Solubility : The tetrazole core’s polarity may improve aqueous solubility over thiazole analogs, though the aryl substituents could offset this effect .
Biological Activity
N-(2-(methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of both methylthio and p-tolyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Anticancer Activity
Several studies have investigated the anticancer properties of tetrazole derivatives, including this compound. For instance, a study demonstrated that related tetrazole compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 2.38 to 3.77 μM .
Table 1: Cytotoxic Activity of Tetrazole Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | SISO | 2.38 |
| Compound B | HeLa | 3.77 |
| This compound | MCF-7 | TBD |
The mechanism of action for tetrazole compounds often involves the induction of apoptosis in cancer cells. For example, one study indicated that certain derivatives could increase early and late apoptotic cell populations significantly when treated at varying concentrations .
Figure 1: Apoptosis Induction by Tetrazole Derivatives
Apoptosis Induction
Anti-inflammatory Activity
Tetrazole derivatives have also been explored for their anti-inflammatory properties. In vitro studies showed that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Activity
Research has indicated that some tetrazole derivatives exhibit antimicrobial properties against various pathogens. For instance, a related compound demonstrated effective inhibition against Pseudomonas aeruginosa and Escherichia coli with MIC values around 0.21 μM .
Table 2: Antimicrobial Activity of Tetrazole Derivatives
| Pathogen | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
Case Study 1: Nephroprotective Effects
In a study examining the nephroprotective effects of tetrazole derivatives, it was found that co-administration with cisplatin significantly reduced nephrotoxicity in animal models without compromising the antitumor efficacy of cisplatin . This suggests that this compound may have protective effects in combination therapies.
Case Study 2: Angiotensin II Receptor Antagonism
Another investigation focused on the synthesis of related tetrazole compounds as angiotensin II receptor antagonists, demonstrating their potential in managing hypertension . This highlights the versatility of tetrazole derivatives in pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
